molecular formula C19H12O5 B2462222 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione CAS No. 20926-81-2

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione

Cat. No.: B2462222
CAS No.: 20926-81-2
M. Wt: 320.3
InChI Key: BVIXXTXWWWACNQ-FNORWQNLSA-N
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Description

2-[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione is a hybrid organic compound combining an indene-1,3-dione core with a (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl substituent. The benzodioxole moiety contributes to its aromatic and electronic properties, while the α,β-unsaturated ketone (propenoyl) group enhances reactivity and conjugation.

Properties

IUPAC Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c20-14(7-5-11-6-8-15-16(9-11)24-10-23-15)17-18(21)12-3-1-2-4-13(12)19(17)22/h1-9,17H,10H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIXXTXWWWACNQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base catalyst. The general procedure includes:

    Starting Materials: The reaction involves the use of 1,3-benzodioxole-5-carbaldehyde and indene-1,3-dione as starting materials.

    Catalyst: A base such as potassium hydroxide (KOH) is used to catalyze the reaction.

    Solvent: The reaction is usually performed in ethanol as the solvent.

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Groups Key Properties/Activities References
Target Compound Indene-1,3-dione (E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl at C2 Potential antitumor/antimicrobial activity*
2-[(4-Chlorophenyl)methylidene]indene-1,3-dione Indene-1,3-dione 4-Chlorophenylmethylidene at C2 Antimicrobial properties
(E)-2-(3-(2,4-Dichlorophenyl)-1-hydroxyallylidene)indene-1,3-dione Indene-1,3-dione 2,4-Dichlorophenyl and hydroxyallylidene at C2 Antioxidant, antimicrobial
4-[(E)-3-(1,3-Benzodioxol-5-yl)propenoyl]benzenesulfonamide Benzenesulfonamide (E)-3-(1,3-Benzodioxol-5-yl)propenoyl at C4 Antibacterial (synthesis-dependent activity)
(2S)-2-[[(E)-3-(1,3-Benzodioxol-5-yl)propenoyl]amino]-propanamide derivatives Propanamide (E)-3-(1,3-Benzodioxol-5-yl)propenoyl linked to amino-propanamide Antitumor activity (HDAC inhibition)

Key Observations :

Core Structure Influence :

  • Indene-1,3-dione derivatives (e.g., target compound, chlorophenyl analogs) exhibit planar aromatic cores conducive to π-π stacking and hydrogen bonding, enhancing crystallinity and biological interactions .
  • Substitution with sulfonamide () or propanamide () alters solubility and target specificity.

Substituent Effects: The benzodioxole group in the target compound enhances metabolic stability and ligand-receptor interactions compared to chlorophenyl or methoxyphenyl groups . The (E)-propenoyl group’s conjugation increases electrophilicity, making it reactive in Michael addition or nucleophilic substitution reactions—unlike saturated alkyl chains in isoindoline-diones ().

Biological Activity: Chlorophenyl and dichlorophenyl analogs () show stronger antimicrobial activity, likely due to halogen-induced membrane disruption. The target compound’s benzodioxole-propenoyl system may target enzymes like histone deacetylases (HDACs), similar to antitumor amide derivatives ().

Notes :

  • The target compound’s low solubility may limit bioavailability, necessitating formulation adjustments compared to sulfonamide derivatives ().
  • Crystallographic studies (e.g., ) highlight that indene-dione derivatives with bulky substituents (e.g., benzodioxole) exhibit distinct packing modes influenced by van der Waals interactions.

Biological Activity

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₄O₅
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 6609-98-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole moiety. For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • C6 (rat glioma)
    • NIH/3T3 (mouse embryonic fibroblast)

In a study evaluating several benzodioxole-based thiosemicarbazone derivatives, one compound was particularly effective against A549 and C6 cells, exhibiting significant cytotoxicity while showing low toxicity to NIH/3T3 cells. This selectivity is crucial for therapeutic applications as it indicates a potential for targeting cancer cells while sparing normal cells .

The anticancer activity is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : The tested compounds demonstrated dose-dependent inhibition of DNA synthesis in cancer cells, indicating that they may interfere with cell proliferation.
  • Induction of Apoptosis : The most effective compounds increased both early and late apoptosis in A549 and C6 cells, suggesting that they trigger programmed cell death pathways.
  • Mitochondrial Membrane Potential Disruption : Some compounds caused disturbances in mitochondrial membrane potential, which is often a precursor to apoptosis.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : The study also evaluated the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While some derivatives showed weak inhibition against these enzymes, others did not exhibit any significant activity .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityA54925.4DNA synthesis inhibition
CytotoxicityC630.1Apoptosis induction
Cholinesterase InhibitionAChE108.0Weak inhibition
Cholinesterase InhibitionBuChEN/ANo significant activity

Study on Benzodioxole Derivatives

In a systematic investigation into various benzodioxole derivatives, researchers synthesized multiple compounds and assessed their biological activities. One notable compound showed potent anticancer effects with an IC50 value lower than that of standard chemotherapeutics like cisplatin . This highlights the therapeutic potential of benzodioxole derivatives in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that specific substitutions on the benzodioxole ring significantly influenced the cytotoxic effects. For example, the presence of biphenyl substituents enhanced lipophilicity and consequently improved anticancer activity .

Q & A

Basic: What are the recommended synthetic routes for 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione?

Methodological Answer:
The compound can be synthesized via a Claisen-Schmidt condensation between 1,3-indanedione and a benzodioxole-containing aldehyde or ketone. Key steps include:

  • Step 1: Activation of the carbonyl group in 1,3-indanedione using a base (e.g., NaOH) to form an enolate.
  • Step 2: Reaction with (2E)-3-(1,3-benzodioxol-5-yl)acryloyl chloride (derived from 1,3-benzodioxole-5-carboxylic acid) to introduce the α,β-unsaturated ketone moiety.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and mass spectrometry .

Basic: How is the structural confirmation of this compound achieved?

Methodological Answer:
Structural validation requires a combination of:

  • Single-crystal X-ray diffraction (SCXRD): Resolve the (E)-configuration of the propenoyl group and confirm planarity of the indene-dione core. For example, related benzodioxole derivatives show C–C bond lengths of ~1.47 Å and torsion angles < 5° for the enone system .
  • 1H/13C NMR: Key signals include δ ~6.8–7.5 ppm (aromatic protons) and δ ~190 ppm (carbonyl carbons).
  • FT-IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C in benzodioxole) .

Advanced: What are the challenges in assessing its bioactivity, and how can contradictions in data be resolved?

Methodological Answer:
Bioactivity studies often face contradictions due to:

  • Solubility limitations: The compound’s low aqueous solubility (logP ~3.2) may lead to inconsistent in vitro results. Use DMSO as a co-solvent (<1% v/v) to avoid cytotoxicity artifacts.
  • Target promiscuity: The α,β-unsaturated ketone moiety may react non-specifically with thiol groups. Validate activity via isothermal titration calorimetry (ITC) to quantify binding affinity (e.g., ΔG values) and exclude false positives .
  • Data normalization: Use internal controls (e.g., β-actin in Western blots) to account for batch-to-batch variability in cell-based assays .

Advanced: How can computational methods optimize derivatives of this compound for drug discovery?

Methodological Answer:

  • Virtual screening: Generate a library of derivatives using QSAR models trained on benzodioxole-containing compounds. Focus on substituents at the indene-dione C2 position to modulate electron-withdrawing effects.
  • Molecular docking: Use AutoDock Vina to predict binding to targets like Keap1-Nrf2 (PDB ID: 2FLU). Prioritize derivatives with docking scores < −7.0 kcal/mol.
  • ADMET prediction: Employ SwissADME to filter candidates with favorable pharmacokinetic profiles (e.g., BBB permeability, CYP450 inhibition) .

Advanced: What are the stability concerns under experimental conditions?

Methodological Answer:

  • Photodegradation: The benzodioxole moiety is prone to UV-induced ring-opening. Store solutions in amber vials and avoid prolonged light exposure.
  • Thermal stability: Differential scanning calorimetry (DSC) shows decomposition above 200°C. Use inert atmospheres (N2/Ar) during high-temperature reactions.
  • Hydrolytic sensitivity: The enone group reacts with water at pH > 8.0. Maintain neutral pH in buffer systems (e.g., PBS) for biological assays .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:
Key properties include:

  • Melting point: ~215–220°C (determined via DSC).
  • Solubility: Sparingly soluble in water (0.12 mg/mL), soluble in DMSO (45 mg/mL).
  • Molar absorptivity (ε): λmax ~320 nm (π→π* transition), ε = 12,500 M⁻¹cm⁻¹. Use this for concentration calibration in UV-Vis assays .

Advanced: How to investigate its interaction with biological macromolecules?

Methodological Answer:

  • Surface plasmon resonance (SPR): Immobilize target proteins (e.g., kinases) on a CM5 chip. Analyze binding kinetics (ka/kd) at concentrations ranging from 1 nM to 10 μM.
  • Circular dichroism (CD): Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon ligand binding.
  • Fluorescence quenching: Measure Stern-Volmer constants to assess binding to tryptophan residues .

Advanced: How to address discrepancies in reported synthetic yields?

Methodological Answer:
Yield variations (e.g., 40–75%) arise from:

  • Reaction stoichiometry: Optimize molar ratios (e.g., 1.2:1 acryloyl chloride to indanedione) to minimize side products.
  • Catalyst choice: Replace traditional bases (NaOH) with milder alternatives (e.g., Et3N) to reduce ester hydrolysis.
  • Workup protocols: Use acid-base extraction (pH 5–6) to isolate the product from unreacted starting materials .

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